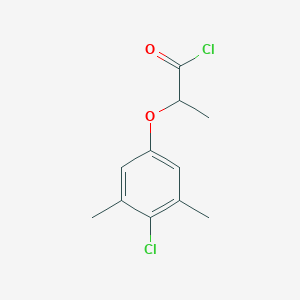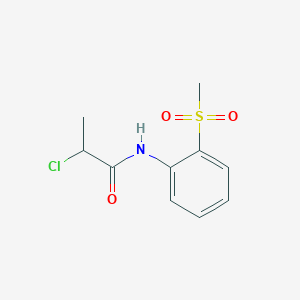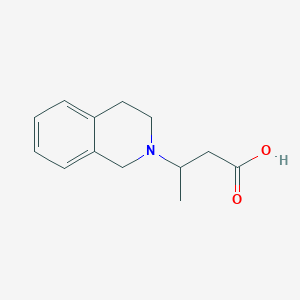
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride
Vue d'ensemble
Description
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride, also known as CPDPC, is a synthetic compound used in a variety of scientific applications. It is a member of the phenoxyacetic acid family, and is a colorless, odorless crystalline solid. CPDPC has a wide range of applications in research, including biochemical and physiological effects, synthesis methods, and mechanisms of action.
Applications De Recherche Scientifique
Environmental Occurrence and Toxicity
Chlorophenols and chlorinated solvents, which share structural similarities with "2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride," have been widely studied for their environmental occurrence and toxicity. These compounds, including triclosan and its derivatives, are known for their broad-spectrum antibacterial properties and are found in numerous household products. Despite their usefulness, these substances often persist in the environment due to partial elimination in sewage treatment plants, leading to widespread detection in water bodies and sediments. The environmental presence of such chlorinated compounds can lead to the formation of more toxic and persistent by-products, highlighting the need for careful management and disposal practices to mitigate their impact on ecosystems and human health (Bedoux et al., 2012).
Sorption and Soil Interaction
The sorption behavior of phenoxy herbicides, including those structurally related to "2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride," indicates significant interactions with soil and organic matter. Studies have compiled extensive databases to understand how these compounds adhere to various soil types, influenced by soil organic carbon content, pH, and other characteristics. This research provides insights into how chlorinated compounds might persist or move within soil environments, offering guidance for agricultural management and pollution control efforts (Werner et al., 2012).
Industrial and Environmental Chemistry
In the realm of industrial and environmental chemistry, chlorinated compounds serve as critical intermediates and agents in various processes, including the synthesis of polymers and the remediation of pollutants. For instance, the thermal degradation of poly(vinyl chloride) (PVC) and the mechanisms underlying the formation and destruction of polychlorinated dibenzo-p-dioxins (PCDD/Fs) are areas of intense study. These investigations help to improve manufacturing practices and develop strategies for reducing the environmental and health impacts of chlorinated organic pollutants (Starnes, 2002).
Advanced Materials and Catalysis
Chlorinated compounds also play a crucial role in the development of advanced materials and catalytic processes. Research into xylan derivatives, for example, explores the modification of natural polymers to create new materials with specific, desirable properties. Such studies not only expand our understanding of material science but also open up new possibilities for sustainable and environmentally friendly technologies (Petzold-Welcke et al., 2014).
Propriétés
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O2/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCMIOVDMJERDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701230085 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
CAS RN |
1160257-38-4 | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-dimethyl-N-[2-(5-sulfamoylthiophen-2-yl)ethyl]propanamide](/img/structure/B1451862.png)

![1-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B1451866.png)



![N-[2-(3,5-Dimethylpiperidin-1-YL)ethyl]-N-methylamine](/img/structure/B1451874.png)
![Ethyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B1451875.png)


amine](/img/structure/B1451881.png)
![3-[3-(Cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B1451883.png)
![2-(2-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1451884.png)